2,4-PDCA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVRKPEXXHNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060104 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-80-9 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Pyridinedicarboxylic acid | |
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| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |
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| Record name | 2,4-Pyridinedicarboxylic acid | |
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| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | Pyridine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LUTIDINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |
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Synthetic Methodologies for Pyridine 2,4 Dicarboxylic Acid and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing Pyridine-2,4-dicarboxylic acid often rely on the oxidation of substituted pyridines or multi-step chemical transformations. These processes, while effective, can involve harsh reaction conditions, low yields, and the generation of hazardous byproducts.
One established conventional route involves the oxidation of 2,4-dimethylpyridine (B42361) (2,4-lutidine). While direct oxidation with strong agents like nitric acid under pressure can yield the desired product, the process is challenging to control on an industrial scale due to the high reactivity of alkylated pyridines and the formation of nitrous gases. google.com A yield of 65% has been reported using this method at temperatures between 185 and 190 °C. google.com
A more controlled, multi-step approach starts from more accessible pyridine (B92270) derivatives like isonicotinic acid. A process has been developed that involves the following steps:
Oxidation of isonicotinic acid to isonicotinic acid N-oxide. google.com
Conversion of the N-oxide to an N-alkoxy-isonicotinic acid salt using an alkylating agent. google.com
Reaction of the salt with an alkali metal cyanide, such as potassium cyanide, in an aqueous solution to form 2-cyanoisonicotinic acid. google.com
Finally, alkaline hydrolysis of the 2-cyanoisonicotinic acid intermediate, followed by acidification, yields highly pure Pyridine-2,4-dicarboxylic acid. google.com For instance, refluxing 2-cyanoisonicotinic acid with potassium hydroxide (B78521) for several hours, followed by acidification with hydrochloric acid to a pH of approximately 2, results in the precipitation of the final product with a yield of 78%. google.com
Another synthetic pathway involves the reaction of 4-pyridinecarboxylic acid (isonicotinic acid) with formamide (B127407) in the presence of peroxodisulfuric acid or a salt thereof. This method provides an alternative to the oxidation of 2,4-dimethylpyridine, the availability of which has been linked to coal tar production from the steel industry. google.comjustia.com The use of readily available starting materials like isonicotinic acid, 4-pyridinecarbonitrile, or 4-pyridinecarboxamide (isonicotinamide) makes this route commercially viable. google.com The process ultimately involves acidification with an acid like hydrochloric acid to produce the final Pyridine-2,4-dicarboxylic acid.
Alkaline Hydrolysis Routes for Pyridine-2,4-dicarboxylic Acid Preparation
Green Chemistry and Sustainable Synthetic Pathways
In response to the need for more sustainable chemical manufacturing, significant research has focused on developing "green" synthetic routes to Pyridine-2,4-dicarboxylic acid. These methods leverage biocatalysis and the upcycling of waste materials, offering milder reaction conditions and reduced environmental impact.
Lignin (B12514952), a complex aromatic heteropolymer found in plant biomass, represents a vast, renewable feedstock for producing valuable chemicals. Researchers have successfully engineered the soil bacterium Rhodococcus jostii RHA1 to convert lignin breakdown products into Pyridine-2,4-dicarboxylic acid (2,4-PDCA). rsc.orgukri.org
The strategy involves rerouting the native metabolic pathway for protocatechuic acid (PCA), a common intermediate in the degradation of lignin-derived aromatics. rsc.org In wild-type R. jostii, PCA is processed via ortho-cleavage. By introducing genes for protocatechuate 4,5-dioxygenase (ligAB) from Sphingobium sp. SYK-6, the engineered strain directs PCA through a meta-cleavage pathway. rsc.orgnih.govresearchgate.net The resulting cleavage product undergoes a spontaneous cyclization with ammonia (B1221849) to form this compound. rsc.org
Metabolic engineering efforts have significantly improved product titers. Deleting the native pcaHG genes, which encode for protocatechuate 3,4-dioxygenase, prevents the competing ortho-cleavage pathway and enhances the flux towards this compound. nih.govresearchgate.net Further enhancements include placing the ligAB genes under the control of strong promoters and overexpressing genes that aid in lignin degradation. nih.govresearchgate.net These optimized strains can produce this compound from various feedstocks, including wheat straw lignocellulose and commercial soda lignin. rsc.orgnih.gov
Table 1: Biocatalytic Production of this compound by Engineered Rhodococcus jostii RHA1
| Engineered Strain Configuration | Feedstock (in minimal media) | This compound Titer | Reference |
| R. jostii RHA1 with recombinant ligAB genes | 1% Wheat Straw Lignocellulose | 80–125 mg/L | rsc.org |
| ΔpcaHG R. jostii RHA1 with pTipQC2-ligAB plasmid | Wheat Straw Lignocellulose | 200–287 mg/L | researchgate.net |
| Chromosomal insertion of ligAB in ΔpcaHG R. jostii RHA1 | Wheat Straw Lignocellulose | 330 mg/L (in 40 h) | nih.gov |
| Chromosomal insertion of ligAB in ΔpcaHG R. Jostii RHA1 | Commercial Soda Lignin | 240 mg/L | nih.govresearchgate.net |
The upcycling of plastic waste into high-value chemicals is a cornerstone of the circular economy. A novel chemo-microbial cascade process has been developed to convert waste poly(ethylene terephthalate) (PET) into this compound. sciepublish.comsciepublish.com This tandem approach combines a chemical depolymerization step with a whole-cell bioconversion process. sciepublish.com
The process consists of two main stages:
Chemical Hydrolysis of PET: Waste PET is first depolymerized into its monomer, terephthalic acid (TPA). This is achieved through hydrolysis catalyzed by p-toluenesulfonic acid (PTSA), which has been shown to be efficient and reusable, maintaining its activity over multiple cycles. sciepublish.comsciepublish.com This step can achieve a TPA yield as high as 92.36%. sciepublish.com
Whole-Cell Bioconversion: The TPA produced is then converted to this compound using a system of genetically modified Escherichia coli strains. sciepublish.com A first engineered E. coli strain converts TPA into protocatechuic acid (PCA). A second engineered E. coli strain, harboring the ligAB genes, then converts PCA into this compound. sciepublish.comsciepublish.com
Table 2: Chemo-Microbial Cascade for this compound Production from PET Waste
| Process Step | Starting Material | Catalyst / Biocatalyst | Product | Yield | Reference |
| Chemical Hydrolysis | Waste Poly(ethylene terephthalate) (PET) | p-toluenesulfonic acid (PTSA) | Terephthalic acid (TPA) | 92.36% | sciepublish.com |
| Whole-Cell Bioconversion | Terephthalic acid (TPA) | Engineered E. coli strains | Pyridine-2,4-dicarboxylic acid (this compound) | 94.01% | sciepublish.com |
Beyond microbial fermentation, enzymatic and electrochemical methods are emerging as sustainable alternatives for producing pyridine dicarboxylic acids. wur.nl
Enzymatic synthesis offers a route starting from lignin-derived catechols. The enzyme catechol 2,3-dioxygenase can convert catechol into 2-hydroxymuconic semialdehyde, an unstable intermediate. wur.nl In the presence of ammonia, this intermediate cyclizes to form pyridine-2-carboxylic acid, a related compound. wur.nl Further enzymatic transformations could lead to the desired dicarboxylic acid. Additionally, fully bio-based polyesters have been successfully synthesized via enzymatic catalysis using 2,4-diethyl pyridinedicarboxylate, a derivative of this compound. nih.gov These enzymatic polymerizations can be conducted under solventless conditions or in diphenyl ether, yielding polymers with molecular weights suitable for various applications. nih.govresearchgate.net
Electrochemical strategies provide another promising green route. A recently described electrochemical process enables the direct carboxylation of methyl pyridine-2-carboxylate using carbon dioxide (CO2) in an undivided cell. wur.nl This method can be tuned to favor the formation of this compound and its isomer, 2,5-PDCA, in a 6:1 ratio. wur.nl The key intermediate, catechol, can be sourced directly from lignin or through the decarboxylation of microbially produced protocatechuic acid, linking this electrochemical method to bio-based feedstocks. wur.nl
Novel and Atom-Economical Synthetic Protocols
One-Pot Multicomponent Reactions for Pyridine-2,4-dicarboxylic Acid Derivatives
A notable example involves a four-component reaction for synthesizing novel pyridine derivatives. This method utilizes p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297). acs.orgnih.gov When conducted under microwave irradiation in ethanol (B145695), this reaction proceeds rapidly, with reaction times as short as 2–7 minutes, and affords excellent yields ranging from 82% to 94%. acs.orgnih.gov A conventional heating method under reflux in ethanol also yields the same products, but with lower yields (71%–88%) and significantly longer reaction times (6–9 hours). acs.orgnih.gov
Another one-pot, four-component condensation reaction for the synthesis of polysubstituted dihydropyridine (B1217469) derivatives involves the reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. bibliomed.org This reaction is efficiently catalyzed by morpholine (B109124) at room temperature, demonstrating the utility of organobases in promoting such transformations. bibliomed.org
These MCRs highlight a green and functional approach to novel pyridine compounds, emphasizing high atom economy, reduced waste, and operational simplicity. bibliomed.orgacs.org
Catalysis by Pyrrolidine-Acetic Acid in Pyridine-2,4-dicarboxylic Acid Derivatization
The combination of pyrrolidine (B122466) and acetic acid has been identified as an effective catalytic system for the synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives, a class of compounds structurally related to pyridine-2,4-dicarboxylic acid. clockss.org This catalytic system operates under mild conditions in a one-pot synthesis from pyruvates and aldehydes. clockss.org The reaction proceeds through the formation of a dihydropyran derivative, which then reacts with ammonium acetate to form the pyridine ring. clockss.org
The ratio of pyrrolidine to acetic acid is a critical factor influencing the reaction yield. clockss.org Slightly acidic conditions, achieved with a higher loading of acetic acid relative to pyrrolidine, favor the formation of the dihydropyran intermediate and minimize its decomposition. clockss.org Acetic acid is believed to play multiple roles in the pyridine formation step: it maintains an acidic environment in the presence of ammonium acetate, activates the dihydropyran intermediate by protonation, and accelerates the subsequent cyclization and dehydration steps to yield the final pyridine derivative. clockss.org
This catalytic approach provides a valuable method for accessing functionalized pyridine dicarboxylic acid scaffolds from readily available starting materials. clockss.org
Strategies for Functionalized Pyridine-2,4-dicarboxylic Acid Scaffolds
Synthesis of Substituted Pyridine-2,4-dicarboxylate Derivatives (e.g., 5-aminoalkyl-substituted derivatives)
The synthesis of specifically functionalized pyridine-2,4-dicarboxylic acid (PDCA) derivatives is crucial for various applications, including their use as inhibitors of human 2-oxoglutarate (2OG) oxygenases like Jumonji-C domain-containing protein 5 (JMJD5). nih.govacs.org A key strategy for introducing functional groups at the C5 position of the pyridine ring involves a Buchwald-Hartwig amination reaction. nih.govacs.org
This approach has been successfully employed to synthesize a series of 5-aminoalkyl-substituted this compound derivatives. nih.govacs.org The synthesis starts from a suitable precursor, and the Buchwald-Hartwig amination is used to couple an aminoalkyl group to the pyridine core. nih.govacs.org The resulting diester products can serve as prodrugs, while the corresponding dicarboxylic acids are used for in vitro studies. nih.govacs.org
The development of this synthetic route was prompted by the observation that 5-substituted PDCA derivatives showed potential for more efficient and selective inhibition of JMJD5 compared to their C3-substituted counterparts. acs.org A study detailing this synthesis reported the preparation of ten different 5-aminoalkyl-substituted this compound derivatives for structure-activity relationship (SAR) studies. nih.gov The inhibitory activities of these compounds against JMJD5 were then evaluated, revealing that nine of the ten derivatives inhibited the enzyme with IC₅₀ values in the range of 0.3 to 0.9 µM, which is comparable to the parent compound, this compound. nih.govacs.org
Below is a table summarizing the inhibitory activity of selected 5-aminoalkyl-substituted this compound derivatives against human JMJD5.
| Compound | Substituent at C5 | IC₅₀ (µM) nih.gov |
| 1 | H | ~ 0.5 |
| 20a | aminoalkyl | ~ 0.3 - 0.9 |
| 20b | aminoalkyl | ~ 0.3 - 0.9 |
| 20c | aminoalkyl | ~ 0.3 - 0.9 |
| 20d | aminoalkyl | ~ 0.3 - 0.9 |
| 20e | aminoalkyl | ~ 17.5 |
| 20f | aminoalkyl | ~ 0.3 - 0.9 |
| 20g | aminoalkyl | ~ 0.3 - 0.9 |
| 20h | aminoalkyl | ~ 0.3 - 0.9 |
| 20i | aminoalkyl | ~ 0.3 - 0.9 |
| 20j | aminoalkyl | ~ 0.3 - 0.9 |
Coordination Chemistry of Pyridine 2,4 Dicarboxylic Acid
Ligand Design and Coordination Modes of Pyridine-2,4-dicarboxylic Acid
Pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, is a versatile ligand in coordination chemistry due to its multiple potential donor sites. The arrangement of the nitrogen atom within the pyridine (B92270) ring and the two carboxylic acid groups at the 2- and 4-positions allows for a variety of coordination behaviors, making it a valuable building block for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers.
Multidentate and Bridging Ligation Characteristics
Pyridine-2,4-dicarboxylic acid can act as a multidentate ligand, coordinating to metal centers through its nitrogen atom and one or both of the oxygen atoms from its carboxylate groups. This flexibility in coordination allows it to bridge multiple metal ions, leading to the formation of extended one-, two-, or three-dimensional structures.
The deprotonated form of the ligand, pyridine-2,4-dicarboxylate, can exhibit several bridging modes. For instance, each pyridine-2,4-dicarboxylate ligand can bridge two copper(II) ions to form infinite zigzag chains. researchgate.net In some structures, the carboxylate group at the 4-position remains uncoordinated, acting as a "dangling" group. researchgate.net The ability of pyridine-dicarboxylic acids to act as linkers for metal centers is a key feature in the rational design of MOFs with specific properties and network architectures. researchgate.net
N,O-Chelate Ring Formation Mechanisms
A common coordination motif for pyridine-2,4-dicarboxylic acid involves the formation of a stable five- or six-membered chelate ring with a metal ion. This occurs through the coordination of the pyridine ring's nitrogen atom and an oxygen atom from the adjacent carboxylate group at the 2-position. This N,O-chelation is a recurring theme in the coordination chemistry of this ligand with various transition metals. researchgate.netacs.org
For example, in complexes with cobalt(II), the bis(deprotonated) pyridine-2,4-dicarboxylate ligands coordinate to the metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, resulting in the formation of a chelate ring. researchgate.net Similarly, in diorganotin complexes, the ligand often exhibits N,O-chelate ring formation with the carboxylate group in the 2-position. acs.org This chelation is a significant driving force in the self-assembly of complex supramolecular structures.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-2,4-dicarboxylic acid is typically achieved through reactions in solution, often under hydrothermal or solvothermal conditions. The resulting structures are diverse and highly dependent on the metal ion, the reaction conditions, and the presence of any ancillary ligands.
Formation of Pyridine-2,4-dicarboxylic Acid Complexes with Transition Metals (e.g., Cu(II), Zn(II), Ni(II), Co(II), Cr(III))
Pyridine-2,4-dicarboxylic acid readily forms complexes with a wide range of transition metals. The coordination geometry around the metal center is often distorted octahedral or square pyramidal.
Copper(II) Complexes: In a reported copper(II) complex, each metal ion is coordinated by two nitrogen and two oxygen atoms from two pyridine-2,4-dicarboxylate ligands and one oxygen atom from a water molecule, resulting in a distorted square pyramidal geometry. researchgate.net Another study describes a dinuclear copper(II) complex where the metal ions are bridged by the ligand. grafiati.com
Zinc(II) and Nickel(II) Complexes: Studies on zinc(II) and nickel(II) complexes with pyridine-2,4-dicarboxylic acid have revealed hexacoordinated metal ions. researchgate.net In one instance, a [Zn(2,4-pydc)(H₂O)₄]·H₂O complex was synthesized, showcasing a monoclinic crystal system. researchgate.net Nickel(II) can form a complex with the formula [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂], which crystallizes in a triclinic space group. researchgate.net The coordination environment of Zn(II) in its complexes can vary from tetrahedral to octahedral. researchgate.net
Cobalt(II) Complexes: Cobalt(II) complexes often feature a distorted octahedral geometry, with the metal ion coordinated by the nitrogen atom and one oxygen from the carboxylate group of the pyridine-2,4-dicarboxylate ligand, with the remaining coordination sites occupied by water molecules. researchgate.net
Chromium(III) Complexes: Chromium(III) also forms complexes with pyridine-dicarboxylic acids. For example, a chromium(III) complex with the tridentate 2,6-pyridinedicarboxylic acid and imidazole (B134444) has been synthesized and characterized, revealing a distorted octahedral environment around the chromium ion. researchgate.net
| Metal Ion | Complex Formula | Coordination Geometry | Crystal System | Reference |
| Cu(II) | [Cu₂(μ-pydc)₄(H₂O)₂]⁴⁻ | Distorted Square Pyramidal | - | researchgate.net |
| Zn(II) | [Zn(2,4-pydc)(H₂O)₄]·H₂O | Hexacoordinated | Monoclinic | researchgate.net |
| Ni(II) | [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂] | Hexacoordinated | Triclinic | researchgate.net |
| Co(II) | - | Distorted Octahedral | - | researchgate.net |
| Cr(III) | (Him)[Cr(pydc)₂]·H₂pydc·5H₂O | Distorted Octahedral | - | researchgate.net |
Lanthanide Metal Complexes of Pyridine-2,4-dicarboxylic Acid
Pyridine-2,4-dicarboxylic acid has been successfully employed as a linker to construct porous lanthanide metal-organic frameworks (Ln-MOFs). These materials are of interest due to their potential applications in gas adsorption and luminescence.
Hydrothermal synthesis methods have yielded two types of lanthanide coordination networks. acs.orgnih.gov One type, with the general formula [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (where Ln = Ce, Pr, Sm, Eu), exhibits a porous structure with a primitive cubic topology. acs.orgnih.gov These compounds demonstrate significant surface areas after the removal of coordinated and guest water molecules. acs.orgnih.gov A second, non-porous type has been observed for terbium. acs.orgnih.gov
Interestingly, the use of N,N-dimethylformamide (DMF) as a solvent during solvothermal synthesis leads to compounds with a structure analogous to the porous type for a wider range of lanthanides (La–Ho). acs.orgnih.gov These materials also show large surface areas and moderate hydrogen gas uptake at 77 K. acs.orgnih.gov The luminescence properties of the europium and terbium analogues have been investigated, revealing an unusual increase in emission intensity upon the release of solvent molecules. acs.orgnih.gov
| Lanthanide Ion | Complex Type | Key Feature | Reference |
| Ce, Pr, Sm, Eu | [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | Porous, Gas Adsorption | acs.orgnih.gov |
| Tb | [Tb₅(pdc)₄(Hpdc)]·3H₂O | Non-porous | acs.orgnih.gov |
| La–Ho | [Ln₃(pdc)₄(Hpdc)·(DMF)ₘ]·nDMF | Porous, H₂ Gas Uptake | acs.orgnih.gov |
| Eu, Tb | - | Luminescent | acs.orgnih.gov |
Diorganotin Complexes and Related Pyridine-2,4-dicarboxylic Acid Adducts
The coordination chemistry of pyridine-2,4-dicarboxylic acid with diorganotin moieties has been explored, revealing a tendency to form macrocyclic and polymeric structures. In these complexes, the ligand typically forms an N,O-chelate ring with the tin atom via the carboxylate group at the 2-position, while the carboxylate group at the 5-position (in the case of pyridine-2,5-dicarboxylate) acts as a bridge to other tin atoms. acs.org This leads to the formation of one-, two-, or three-dimensional metal-coordination polymers. acs.org
The resulting assemblies often feature trinuclear or tetranuclear macrocycles. acs.org The tin atoms in these diorganotin complexes generally exhibit a pentagonal-bipyramidal environment, which is achieved through coordination with solvent molecules or intermolecular O→Sn bond formation. acs.orgcapes.gov.br The nature of the solvent can influence the final structure, leading to supramolecular isomerism. acs.org For instance, di-n-butyltin 2,5-pyridinedicarboxylate forms a tetrameric aggregate in a non-coordinating solvent and a trimeric species in the presence of coordinating solvents. acs.org
| Diorganotin Moiety | Ligand | Structural Feature | Reference |
| Me₂Sn | 2,5-pyridinedicarboxylate | Trinuclear macrocycles | acs.org |
| nBu₂Sn | 2,5-pyridinedicarboxylate | Tetranuclear/Trinuclear macrocycles | acs.org |
| Ph₂Sn | 2,6-pyridinedicarboxylic acid | Pentagonal bipyramidal tin | researchgate.net |
| Me₂Sn | 2,6-pyridinedicarboxylic acid | Monomeric, octahedral tin | researchgate.net |
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyridine-2,4-dicarboxylic Acid
Pyridine-2,4-dicarboxylic acid (H₂pdc), also known as lutidinic acid, has emerged as a highly versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid pyridine core combined with the flexible coordination capabilities of its two carboxylate groups, positioned at the 2- and 4-positions, allows for the formation of a diverse array of network topologies and dimensionalities. researchgate.net The nitrogen atom of the pyridine ring provides an additional coordination site, enabling the ligand to bridge multiple metal centers in various modes. researchgate.net
Design and Synthesis of One-, Two-, and Three-Dimensional Architectures
The structural diversity of coordination polymers derived from pyridine-2,4-dicarboxylic acid is extensive, with researchers successfully synthesizing one-, two-, and three-dimensional frameworks. The final architecture is highly dependent on synthetic conditions such as temperature, pH, solvent system, and the choice of metal ion. researchgate.net
Hydrothermal synthesis is a common method employed to create these materials. For instance, the reaction of the pyridine-2,4-dicarboxylate (2,4-pdc) dianion with various 3d transition metals like manganese(II), iron(II), cobalt(II), and zinc(II) has yielded a series of coordination polymers with dimensionalities ranging from 1D to 3D. researchgate.net
One-Dimensional (1D) Architectures: Under specific conditions, 1D chain-like structures can be formed. A notable example is a cobalt(II) polymer, [Co₄(2,4-pdc)₄(OH₂)₁₀], which forms an unusual zigzag chain. researchgate.net Another example is a cadmium(II) complex, [Cd(2,6-pydc)(H₂O)₁.₅]n (using the isomeric pyridine-2,6-dicarboxylic acid), which assembles into a 1D pincer-shaped helical chain. chem-soc.si The formation of 1D structures is often influenced by the coordination of water molecules or other terminal ligands that saturate the coordination sphere of the metal, preventing extension into higher dimensions.
Two-Dimensional (2D) Architectures: 2D layered structures are frequently observed. The reaction of zinc tetrafluoroborate (B81430) with pyridine-2,4-dicarboxylic acid under solvothermal conditions can produce a polymorph, Zn₂(OH)₂(2,4-pydc), which features a 2D layer-like structure. rsc.org In this compound, 2,4-pdc ligands bridge Zn-OH-Zn double-chain units. rsc.org Similarly, lanthanide ions (La, Ce, Pr) have been used to create 2D networks with the formula [Ln(PDC)(H-HPDC)]∞, where PDC is pyridine-3,4-dicarboxylate. researchgate.net The use of auxiliary ligands, or "co-ligands," can also direct the formation of 2D networks with specific topologies, such as the hexagonal (6,3) network seen in cobalt(II) complexes incorporating 2,2-bipyridine. mdpi.com
Three-Dimensional (3D) Architectures: The multidentate nature of the 2,4-pdc ligand is ideal for building robust 3D frameworks. Dense 3D polymers with the formula [M(2,4-pdc)] (where M = Mn, Fe) have been synthesized at 200°C. researchgate.net A different polymorph of Zn₂(OH)₂(2,4-pydc) demonstrates a 3D coordination polymer where 2D Zn-OH-Zn sheets are pillared by the 2,4-pdc ligands. rsc.org Lanthanide-based MOFs, such as [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (where Ln = Ce, Pr, Sm, Eu), form 3D architectures with a primitive cubic (pcu) topology, which are of particular interest due to their porous nature. acs.orgnih.gov The introduction of co-ligands can also facilitate the creation of 3D frameworks, as seen in a copper(II) MOF with a tfk topology. acs.org
| Compound Formula | Metal Ion | Dimensionality | Structural Features/Topology |
| [Co₄(2,4-pdc)₄(OH₂)₁₀] researchgate.net | Co(II) | 1D | Zigzag chain |
| Zn₂(OH)₂(2,4-pydc) (Polymorph 1) rsc.org | Zn(II) | 2D | Layer-like structure with Zn-OH-Zn double-chain units |
| Co(L₂)(2,2-bipyridine)(DMF) (L₂ = pydc) mdpi.com | Co(II) | 2D | Hexagonal (6,3) network with hcb topology |
| [M(2,4-pdc)] (M = Mn, Fe) researchgate.net | Mn(II), Fe(II) | 3D | Dense, highly-connected network |
| Zn₂(OH)₂(2,4-pydc) (Polymorph 2) rsc.org | Zn(II) | 3D | Pillared-layer acentric architecture |
| [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (Ln = Ce, Pr, Sm, Eu) acs.orgnih.gov | Ln(III) | 3D | Porous framework with primitive cubic (pcu) topology |
| [Cu₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n acs.org | Cu(II) | 3D | Metal-Organic Framework (MOF) with tfk topology |
Investigations of Porous Structures and Gas Adsorption Properties
A significant driver for the synthesis of MOFs from pyridine-2,4-dicarboxylic acid is their potential for porosity and subsequent application in gas storage and separation. The removal of guest solvent molecules (like water or DMF) from the crystal lattice can often reveal permanent porosity.
Lanthanide-based MOFs synthesized with 2,4-pdc have shown promising gas adsorption behavior. acs.orgnih.gov For example, compounds with the general formula [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (Ln = Ce, Pr, Sm, Eu), after evacuation of water molecules, exhibit significant porosity with surface areas of several hundred square meters per gram. acs.orgnih.gov When synthesized in DMF, analogous compounds also show large surface areas and moderate hydrogen gas uptake at 77 K. acs.orgnih.gov
A well-studied example is the cobalt-based framework [Co₃(μ₃-OH)₂(2,4-pdc)₂]·9H₂O, known as CUK-1. researchgate.netresearchgate.net This material is highly porous upon dehydration. researchgate.net Studies on CUK-1 have demonstrated its selective gas sorption properties. It shows a significant uptake of O₂ at 87 K and CO₂ at 196 K, with a calculated BET surface area of 630 m²/g based on CO₂ sorption. researchgate.net The stability of these frameworks allows them to maintain their crystalline structure through multiple adsorption cycles and heating to high temperatures. researchgate.net
The design of ligands can further enhance gas adsorption properties. A MOF constructed from a T-shaped pyridyl dicarboxylate ligand and copper demonstrated a high BET surface area of 1682 m²/g and significant CO₂ adsorption capacity (114 cm³/g at 273 K). rsc.org Similarly, two cobalt-based MOFs using a larger, specifically designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine ligand showed promising selectivity for the separation of C₂H₂/CH₄ and CO₂/CH₄ gas mixtures. rsc.org
| MOF Name/Formula | Metal Ion | BET Surface Area (m²/g) | Gas Adsorption Properties |
| [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (Type A) acs.orgnih.gov | Ln(III) | Several hundred | Porous after evacuation; moderate H₂ uptake at 77 K. |
| CUK-1 ([Co₃(μ₃-OH)₂(2,4-pdc)₂]·9H₂O) researchgate.net | Co(II) | 630 (from CO₂) | Selective sorption of O₂ and CO₂. |
| [Cu(PBPD)(DMF)₂(H₂O)₃] rsc.org | Cu(II) | 1682 | High capacity for CO₂ (114 cm³/g at 273 K) and CH₄ (45 cm³/g at 273 K). |
| [(NH₂Me₂)₂][Co₂(tdp)]·2DMA·2H₂O rsc.org | Co(II) | - | High selectivity for C₂H₂/CH₄ (25.43) and CO₂/CH₄ (11.33) at 298 K. |
Influence of Crystal Field Stabilization on Coordination Geometries
A comparative study of zinc(II) and nickel(II) complexes with pyridine-2,6-dicarboxylates (an isomer of 2,4-pdc) clearly illustrates this effect. d-nb.info The Ni(II) ion has a d⁸ electron configuration, which is subject to significant crystal field stabilization in an octahedral field. In contrast, the Zn(II) ion has a d¹⁰ configuration and experiences no CFSE. d-nb.info
The structural consequence is that the Ni(II) ion typically adopts a more regular pseudo-octahedral coordination geometry. This is because the coordinating nitrogen and oxygen atoms arrange themselves to minimize repulsion with the electron density in the fully occupied t₂g orbitals. d-nb.info The Zn(II) ion, lacking this electronic constraint, exhibits a much more distorted coordination environment, with geometries that can range between trigonal-bipyramidal and square-pyramidal. d-nb.info This principle holds for complexes with pyridine-2,4-dicarboxylic acid, where the electronic configuration of the metal ion dictates a preference for certain coordination polyhedra, thereby influencing the resulting supramolecular architecture.
Proton Transfer Salts and Mixed-Ligand Systems Incorporating Pyridine-2,4-dicarboxylic Acid
Proton Transfer Salts: Pyridine-2,4-dicarboxylic acid, being a Brønsted acid, can react with a Brønsted base to form a proton transfer salt. dergipark.org.trrsc.org This occurs when a proton is transferred from a carboxylic acid group to the base. The likelihood of proton transfer can often be predicted by the difference in the pKa values (ΔpKa) of the acid and the base. rsc.orgscispace.com For combinations of carboxylic acids and pyridines, a ΔpKa greater than 3 generally leads to the formation of a molecular salt, while a value below 0 results in a neutral co-crystal. rsc.org
These proton transfer salts can serve as precursors for synthesizing metal complexes. For example, pyridine dicarboxylic acids react with bases like piperazine (B1678402) to form salts, which are then reacted with metal ions. dergipark.org.tr In the resulting complexes, the deprotonated pyridine dicarboxylate anion typically coordinates to the metal center, while the protonated base acts as a counter-ion to balance the charge. dergipark.org.tr An example is the salt (H₂Ppz)(Py-2-c)₂ (where Ppz is piperazine and Py-2-c is pyridine-2-carboxylate), which is used to create complexes with Mg(II), Zn(II), and Cd(II). dergipark.org.tr
Mixed-Ligand Systems: Pyridine-2,4-dicarboxylic acid can be used in conjunction with other ligands, known as auxiliary or co-ligands, to build mixed-ligand coordination polymers. This strategy adds another layer of control over the final structure and properties of the material. d-nb.info The co-ligands can act as pillars, linkers, or spacers, influencing the dimensionality and topology of the network.
For instance, the inclusion of N-donor ligands like 1,10-phenanthroline (B135089) or 2,2-bipyridine in reactions with cobalt(II) and pyridine dicarboxylic acids leads to the formation of 2D layered structures instead of simpler chains. mdpi.comacs.org Similarly, oxovanadium(IV) has been shown to form mixed-ligand complexes (MAL) with dicarboxylic acids (like oxalic acid) and pyridine-2-aldoxime. zenodo.org The development of mixed-ligand MOFs is an emerging field, as these materials can exhibit fascinating properties arising from the synergistic effects between the different ligands. d-nb.info
Supramolecular Assemblies Involving Pyridine 2,4 Dicarboxylic Acid
Co-Crystal Engineering and Rational Design Principles
Co-crystal engineering is a powerful strategy for designing new solid-state materials with tailored properties. scispace.com It involves the self-assembly of two or more different molecular components into a single crystalline lattice. rsc.org In the context of pyridine-2,4-dicarboxylic acid, co-crystal design often relies on the predictable formation of robust supramolecular synthons, which are specific, recurring patterns of noncovalent interactions. researchgate.net
A key principle in the rational design of co-crystals involving pyridine-2,4-dicarboxylic acid is the hierarchy of intermolecular interactions. The strong and directional O-H···N hydrogen bond between the carboxylic acid proton and the pyridine (B92270) nitrogen is a highly reliable and dominant synthon. acs.org This interaction is often the primary driving force for co-crystal formation. The predictability of this interaction allows for the systematic design of co-crystals with other molecules that possess complementary functional groups. rsc.org
The pKa values of the interacting components also play a crucial role in determining whether a co-crystal (neutral components) or a molecular salt (proton transfer) will be formed. rsc.org The difference in pKa (ΔpKa) between the carboxylic acid groups of pyridine-2,4-dicarboxylic acid and the basic sites of a co-former can be used to predict the outcome of the crystallization process. rsc.org
Noncovalent Interactions in Solid-State Structures of Pyridine-2,4-dicarboxylic Acid Systems
Hydrogen Bonding Networks (O-H···N, C-H···O Interactions)
Hydrogen bonds are the most significant noncovalent interactions in pyridine-2,4-dicarboxylic acid systems. The most prominent of these is the strong O-H···N hydrogen bond formed between the carboxylic acid group and the pyridine nitrogen atom. acs.org This interaction is a recurring motif in co-crystals of pyridine-2,4-dicarboxylic acid. nih.govnih.gov
In addition to the primary O-H···N interaction, weaker C-H···O hydrogen bonds also contribute to the stability of the crystal packing. researchgate.netmdpi.com These interactions involve the hydrogen atoms of the pyridine ring or other co-formers and the oxygen atoms of the carboxylic acid groups. mdpi.com The collective network of these hydrogen bonds often leads to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govnih.govnih.gov For instance, in a co-crystal with serine, an extensive network of O-H···O, N-H···N, and N-H···O hydrogen bonds results in a three-dimensional structure. nih.govnih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Structure |
| O-H···N | Carboxylic Acid (-COOH) | Pyridine Nitrogen (N) | ~2.6 | Primary synthon, drives co-crystal formation. acs.org |
| C-H···O | Pyridine Ring (C-H) | Carboxyl Oxygen (C=O) | ~2.5 - 2.9 | Stabilizes crystal packing, links primary synthons. mdpi.com |
| O-H···O | Carboxylic Acid (-COOH) | Carboxyl Oxygen (C=O) | Variable | Forms dimers or chains, contributes to network formation. nih.gov |
| N-H···O | Co-former (e.g., Amine) | Carboxyl Oxygen (C=O) | Variable | Links co-formers to the pyridine-2,4-dicarboxylic acid. nih.gov |
π-Stacking Interactions (e.g., Nitrile–Nitrile, C=O…π Interactions)
In systems where co-formers contain nitrile groups, nitrile-nitrile interactions can also be observed. researchgate.netmdpi.com These can be either parallel or antiparallel and play a role in the formation of layered structures. researchgate.netmdpi.com Furthermore, interactions between a carbonyl group and a π-system (C=O…π) have also been noted, adding another layer of complexity and stability to the supramolecular assembly. iucr.org
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Structural Implication |
| π–π Stacking | Pyridine ring ↔ Aromatic ring | ~3.3 - 3.9 | Formation of columns or layers, stabilization of crystal packing. acs.orgiucr.org |
| Nitrile–Nitrile | -C≡N ↔ -C≡N | ~3.4 - 3.7 | Formation of dimers or layered assemblies. researchgate.netmdpi.com |
| C=O…π Stacking | Carbonyl group ↔ Aromatic ring | ~3.5 - 3.8 | Directional interaction contributing to the overall stability. iucr.org |
Unconventional Noncovalent Contacts (e.g., O···π-hole, C-H···π(chelate), Anion–π Interactions)
Beyond conventional hydrogen bonds and π-stacking, a variety of unconventional noncovalent interactions have been identified in supramolecular assemblies involving pyridine-2,4-dicarboxylic acid and its derivatives. These interactions, while often weaker, can be crucial in guiding the self-assembly process and determining the final crystal structure.
O···π-hole Interactions: These interactions involve an oxygen atom and the electron-deficient region above the center of a π-system, known as a π-hole. Such interactions have been observed in co-crystals of dicarboxylic acids. researchgate.netmdpi.com
C-H···π(chelate) Interactions: In metal complexes of pyridine dicarboxylates, the formation of a chelate ring can create a π-system that can interact with C-H bonds from neighboring molecules. mdpi.comresearchgate.net
Anion–π Interactions: These are attractive forces between an anion and an electron-deficient aromatic ring. mdpi.comdoi.org In the context of pyridine-2,4-dicarboxylic acid systems, the carboxylate anion can interact with the π-system of the pyridine ring or a co-former. doi.org
The presence and significance of these unconventional contacts are often elucidated through a combination of high-resolution single-crystal X-ray diffraction and theoretical calculations, such as Density Functional Theory (DFT), Quantum Theory of Atoms-in-Molecules (QTAIM), and Noncovalent Interaction (NCI) plot analyses. researchgate.netmdpi.commdpi.com
Supramolecular Isomerism and Solvatomorphism Phenomena
Supramolecular isomerism refers to the existence of different supramolecular structures from the same set of components, often influenced by crystallization conditions. nih.gov In systems involving pyridine dicarboxylic acids, this can manifest as the formation of different network topologies, such as one-, two-, or three-dimensional polymers, from the same building blocks. acs.org
Solvatomorphism is a related phenomenon where the inclusion of different solvent molecules into the crystal lattice leads to different crystal structures. nih.govacs.org The coordinating ability of the solvent can play a significant role. For example, in the presence of coordinating solvents, diorganotin complexes of 2,5-pyridinedicarboxylate can form trimeric species, while in non-coordinating solvents, tetrameric aggregates are observed. acs.org These phenomena highlight the sensitivity of the self-assembly process to the experimental conditions.
Mechanisms of Self-Assembly for Pyridine-2,4-dicarboxylic Acid Systems
The self-assembly of pyridine-2,4-dicarboxylic acid systems into well-defined supramolecular architectures is a hierarchical process driven by the interplay of the various noncovalent interactions discussed above. rsc.orgresearchgate.net
The process typically begins with the formation of the most stable supramolecular synthons, which in this case is often the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. rsc.orgresearchgate.net These primary building blocks then associate through weaker interactions, such as C-H···O hydrogen bonds and π-stacking, to form larger aggregates. researchgate.net
In the case of co-crystallization, the initial recognition between pyridine-2,4-dicarboxylic acid and a co-former is crucial. rsc.org The geometry and electronic properties of both molecules must be complementary to allow for the formation of stable and repeating interaction patterns. The final crystal structure represents a thermodynamic minimum, where the enthalpic gain from forming multiple noncovalent interactions outweighs the entropic cost of ordering the molecules into a crystalline lattice. The study of these self-assembly mechanisms is fundamental to advancing the field of crystal engineering and designing new materials with desired functions.
Theoretical and Computational Studies on Pyridine 2,4 Dicarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the structural, electronic, and reactive properties of molecules. For pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, these computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular and electronic properties of chemical compounds. electrochemsci.orgresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G(d,p), have been employed to study pyridine-2,4-dicarboxylic acid and its derivatives. electrochemsci.org These studies focus on determining optimized geometries, electronic structures, and reactivity parameters. electrochemsci.orgresearchgate.net
One study compared the corrosion inhibition potential of four pyridine (B92270) dicarboxylic acid isomers, including the 2,4-isomer. electrochemsci.orgresearchgate.net The calculations revealed that the planarity of the molecule is a significant factor. While 2,3- and 2,5-pyridinedicarboxylic acid were found to be more planar, the hydrogen atoms of 2,4- and 2,6-pyridinedicarboxylic acid were noted to be out of the plane. electrochemsci.org The study also calculated various quantum chemical parameters to predict the inhibition efficiency, suggesting that such theoretical approaches are valuable in materials science. electrochemsci.orgresearchgate.net
DFT calculations are also used in conjunction with experimental techniques like single-crystal X-ray diffraction to correlate theoretical and experimental data on bond lengths, bond angles, and torsion angles. ekb.eg For instance, in a study of a dihydropyridine (B1217469) derivative, the B3LYP/6-311++G(d,p) level of theory was used to validate the molecular structure. ekb.eg
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. ekb.egmdpi.com The MEP surface visualizes the electrostatic potential, with different colors representing varying charge densities. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). ekb.egekb.eg
In studies of pyridine dicarboxylic acid derivatives, MEP analysis has been used to identify the electrophilic and nucleophilic centers. ekb.egekb.eg For example, in a related dihydropyridine derivative, the MEP surface showed that the highest electron density was on the oxygen atom of the carbonyl group, indicating its electrophilic character. ekb.eg Conversely, the area around the NH- group of the pyridine ring was shown in blue, signifying its favorability for nucleophilic interactions. ekb.eg This type of analysis is crucial for predicting how the molecule will interact with other chemical species. mdpi.com
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms-in-Molecules (QTAIM), also known as Bader's theory of atoms in molecules, is a powerful method for analyzing the nature of chemical bonds, including noncovalent interactions. mdpi.comresearchgate.net QTAIM defines atoms and bonds based on the topology of the electron density. researchgate.net
This theory is particularly useful for characterizing hydrogen bonds and other weak interactions that are crucial in determining the supramolecular structure of crystals. mdpi.comresearchgate.netirb.hr By locating bond critical points (BCPs) and analyzing their properties, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), QTAIM can provide quantitative information about the strength and nature of these interactions. researchgate.net For instance, in co-crystals involving dicarboxylic acids and pyridine derivatives, QTAIM has been used to characterize the O–H···N and C–H···O/N hydrogen bonds that dictate the crystal packing. mdpi.com The analysis reveals that these interactions are typically closed-shell, as expected for hydrogen bonds. researchgate.net
Noncovalent Interaction (NCI) Plot Analysis
Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. mdpi.com This method is based on the electron density and its derivatives and provides a graphical representation of these interactions in real space. rsc.org The resulting plots show surfaces that are colored to distinguish between different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weaker van der Waals interactions; and red for repulsive steric clashes. rsc.org
In the study of co-crystals containing dicarboxylic acids and pyridine derivatives, NCI plot analysis has been used alongside QTAIM to confirm and visualize the hydrogen bonding and other noncovalent contacts. mdpi.com For example, the NCI plot would show a blue isosurface for a strong O–H···N hydrogen bond and a green isosurface for weaker C–H···O interactions, providing a clear picture of the forces holding the crystal lattice together. mdpi.com This technique is instrumental in understanding the supramolecular architecture and the forces that guide crystal engineering. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions within a molecule. semanticscholar.orgmdpi.comtandfonline.com It provides a localized, Lewis-like description of the electronic structure, allowing for the investigation of donor-acceptor interactions and their stabilization energies. semanticscholar.orgmdpi.com This analysis is performed by examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their energetic significance using second-order perturbation theory. semanticscholar.orgmdpi.com
NBO analysis has been applied to complexes of pyridine dicarboxylic acids to understand the coordination and bonding between the ligand and metal centers. tandfonline.comtandfonline.com For instance, in a manganese complex with a pyridinedicarboxylic acid ligand, NBO analysis was used to determine the natural atomic charges and electron configurations of the atoms involved in coordination. tandfonline.com The results can reveal the extent of charge transfer from the ligand to the metal ion, providing insights into the stability and nature of the coordination bonds. semanticscholar.orgmdpi.com
Investigations of Molecular and Electronic Properties
The molecular and electronic properties of pyridine-2,4-dicarboxylic acid have been investigated through computational methods to understand its reactivity and potential applications. electrochemsci.orgresearchgate.net These studies often involve calculating a range of quantum chemical parameters. electrochemsci.orgresearchgate.net
A key study focused on the potential of pyridine dicarboxylic acid isomers as corrosion inhibitors, using DFT to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgresearchgate.net The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. electrochemsci.org For pyridine-2,4-dicarboxylic acid, the calculated ΔE was compared with its isomers to assess its relative reactivity. electrochemsci.org
Other calculated parameters include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Global Hardness (η): A measure of resistance to charge transfer.
Softness (σ): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.
Fraction of electrons transferred (ΔN): Indicates the tendency of a molecule to donate electrons.
Electrophilicity (ω): A measure of the electrophilic character of a species. electrochemsci.orgresearchgate.net
The optimized molecular structure and Mulliken charge distribution are also determined to provide a complete picture of the molecule's electronic landscape. electrochemsci.orgresearchgate.net These theoretical investigations are fundamental for predicting the behavior of pyridine-2,4-dicarboxylic acid in various chemical environments. electrochemsci.org
Table 1: Calculated Quantum Chemical Parameters for Pyridine-2,4-dicarboxylic Acid and Isomers Data sourced from a comparative study on corrosion inhibitors. electrochemsci.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |
| 2,3-Pyridinedicarboxylic acid | -7.02 | -2.69 | 4.33 | 7.02 | 2.69 |
| 2,4-Pyridinedicarboxylic acid | -7.32 | -2.31 | 5.01 | 7.32 | 2.31 |
| 2,5-Pyridinedicarboxylic acid | -7.21 | -2.61 | 4.60 | 7.21 | 2.61 |
| 2,6-Pyridinedicarboxylic acid | -7.37 | -2.15 | 5.22 | 7.37 | 2.15 |
Table 2: Calculated Geometrical Parameters for Pyridine-2,4-dicarboxylic Acid Data from DFT calculations at the B3LYP/6-311G(d,p) level. electrochemsci.org
| Parameter | Bond Length (Å) / Angle (°) |
| C2-C3 | Data not available in search results |
| C3-C4 | Data not available in search results |
| C4-C5 | Data not available in search results |
| C5-C6 | Data not available in search results |
| N1-C2 | Data not available in search results |
| N1-C6 | Data not available in search results |
| C2-C7 | Data not available in search results |
| C7-O8 | Data not available in search results |
| C7-O9 | Data not available in search results |
| C4-C10 | Data not available in search results |
| C10-O11 | Data not available in search results |
| C10-O12 | Data not available in search results |
| C6-N1-C2 | Data not available in search results |
| N1-C2-C3 | Data not available in search results |
| C2-C3-C4 | Data not available in search results |
| C3-C4-C5 | Data not available in search results |
| C4-C5-C6 | Data not available in search results |
| C5-C6-N1 | Data not available in search results |
Energy Gap (ΔE), Electronegativity (χ), and Electron Affinity (A)
Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E
The energy gap (ΔE) , calculated as the difference between E
Electronegativity (χ) represents a molecule's ability to attract electrons. electrochemsci.org A higher electronegativity value indicates a greater capacity to accept electrons. electrochemsci.org It is calculated using the energies of the HOMO and LUMO. researchgate.net The electronegativity for Pyridine-2,4-dicarboxylic acid is reported to be 4.137 eV. electrochemsci.org
Electron affinity (A) is the energy released when an electron is added to a neutral molecule to form a negative ion. electrochemsci.orgtsijournals.com An increase in electron affinity enhances the molecule's ability to accept electrons. electrochemsci.org The value for Pyridine-2,4-dicarboxylic acid is 1.328 eV. electrochemsci.org
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy Gap | ΔE | 5.619 |
| Electronegativity | χ | 4.137 |
| Electron Affinity | A | 1.328 |
Global Hardness (η), Softness (σ), and Ionization Potential (I)
These parameters further describe a molecule's stability and reactivity. electrochemsci.org
Ionization Potential (I) is the energy required to remove an electron from a molecule's highest occupied molecular orbital. electrochemsci.org A smaller ionization potential is associated with higher reactivity. electrochemsci.org For Pyridine-2,4-dicarboxylic acid, the ionization potential is 6.946 eV. electrochemsci.org
Global Hardness (η) measures the resistance of a molecule to change its electron distribution or undergo deformation. researchgate.net It is proportional to the energy gap. researchgate.net Molecules with high hardness are less reactive. The calculated global hardness for Pyridine-2,4-dicarboxylic acid is 2.810 eV. electrochemsci.org
Global Softness (σ) is the reciprocal of global hardness and indicates the molecule's polarizability. researchgate.net A higher softness value corresponds to higher reactivity. For Pyridine-2,4-dicarboxylic acid, the softness is 0.356 eV⁻¹. electrochemsci.org
| Parameter | Symbol | Value |
|---|---|---|
| Ionization Potential | I | 6.946 eV |
| Global Hardness | η | 2.810 eV |
| Global Softness | σ | 0.356 eV⁻¹ |
Fraction of Electrons Transferred (ΔN) and Electrophilicity (ω)
These descriptors are particularly useful in studying interactions between molecules, such as an inhibitor and a metal surface.
The fraction of electrons transferred (ΔN) quantifies the number of electrons a molecule can donate. researchgate.net The value is calculated based on the electronegativity and hardness of the interacting species. tsijournals.comresearchgate.net A positive ΔN value suggests a tendency to donate electrons. researchgate.net For Pyridine-2,4-dicarboxylic acid interacting with an iron surface (with a theoretical electronegativity of 7 eV and hardness of 0 eV), the ΔN is calculated to be 0.510. electrochemsci.orgresearchgate.net
The global electrophilicity index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. electrochemsci.org It is a measure of a molecule's ability to act as an electrophile. The electrophilicity index for Pyridine-2,4-dicarboxylic acid is 3.044 eV. electrochemsci.org
| Parameter | Symbol | Value |
|---|---|---|
| Fraction of Electrons Transferred | ΔN | 0.510 |
| Electrophilicity | ω | 3.044 eV |
Mulliken Charge Distribution and Optimized Geometrical Structures
Mulliken charge analysis is used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electrons. electrochemsci.orgtandfonline.com This analysis helps identify which atoms are more likely to donate or accept electrons. researchgate.net In studies of pyridine dicarboxylic acids, Mulliken charge calculations show that the nitrogen atom and several oxygen atoms carry negative charges, making them potential sites for electron donation. electrochemsci.org Conversely, many carbon and hydrogen atoms carry positive charges. electrochemsci.org
The optimized geometrical structure represents the lowest energy conformation of the molecule. electrochemsci.org For pyridine dicarboxylic acids, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles to establish the most stable 3D structure. electrochemsci.org Studies on isomers of pyridine dicarboxylic acid have shown that the molecules are nearly planar, with some exceptions for the hydrogen atoms in certain conformations. electrochemsci.org The planarity of such molecules can be an important factor in their interactions, for instance, in their ability to adsorb onto a surface. electrochemsci.org
| Atom | Charge (a.u.) |
|---|---|
| N1 | -0.081 |
| C2 | 0.134 |
| C3 | -0.245 |
| C4 | 0.083 |
| C5 | -0.124 |
| C6 | -0.038 |
| O7 (carboxyl at C2) | -0.347 |
| O8 (carboxyl at C2) | -0.340 |
| O9 (carboxyl at C4) | -0.342 |
| O10 (carboxyl at C4) | -0.339 |
Advanced Computational Methodologies
Beyond DFT, other computational techniques offer deeper insights into molecular behavior.
Molecular Mechanics Simulations
Molecular mechanics simulations utilize classical mechanics to model molecular systems. researchgate.net This method approximates the molecule as a collection of atoms held together by springs (bonds). The total potential energy of the system is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. While not used as frequently for the detailed electronic properties of small molecules like Pyridine-2,4-dicarboxylic acid compared to quantum methods, molecular mechanics is invaluable for studying the dynamics and conformational landscapes of larger systems or molecules in condensed phases. researchgate.net For example, it has been used to study hydrogels cross-linked with dicarboxylic acids. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used in quantum chemistry to visualize regions within a molecule where there is a high probability of finding an electron pair. rsc.orgmdpi.comresearchgate.net These analyses provide a chemically intuitive picture of covalent bonds, lone pairs, and atomic shells. mdpi.combohrium.com
ELF provides a measure of electron localization relative to a uniform electron gas. researchgate.net
LOL offers a similar qualitative picture, identifying regions where localized orbitals contribute significantly. rsc.orgmdpi.com
These topological analyses are powerful tools for understanding chemical bonding and reactivity. researchgate.net For instance, in substituted pyridine derivatives, ELF and LOL can reveal how electron density is distributed across the aromatic ring and functional groups, highlighting areas prone to electrophilic or nucleophilic attack. rsc.orgmdpi.com
Reduced Density Gradient (RDG) and Independent Gradient Model (IRI) Analyses
Reduced Density Gradient (RDG) and Independent Gradient Model (IRI) are computational methods used to visualize and analyze non-covalent interactions (NCIs) in chemical systems. mdpi.comchemrxiv.org These analyses are based on the electron density (ρ) and its derivatives, providing a qualitative and quantitative understanding of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netresearchgate.net
The RDG method plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). researchgate.net This generates 3D isosurfaces where different types of interactions are distinguished by color. mdpi.com Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red indicates strong non-bonding repulsion or steric clashes. mdpi.comresearchgate.net For Pyridine-2,4-dicarboxylic acid, an RDG analysis would be expected to reveal intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the adjacent carbonyl oxygen, as well as potential steric repulsion between the two carboxylic acid groups.
The Independent Gradient Model (IGM) is a more recent method that offers advantages over RDG, such as providing smoother, less "bulky" isosurfaces and the ability to cleanly separate intra- and inter-fragment interactions. chemrxiv.org IGM is based on a descriptor, δg, which represents the difference between the true electron density gradient and a virtual gradient from a non-interacting system. rsc.orgrsc.orgnih.gov This allows for the clear identification and characterization of interaction regions. rsc.orgresearchgate.net A variant, IGM based on Hirshfeld partition (IGMH), has been proposed to provide a more rigorous physical background by using atomic densities derived from the actual molecular electron density. chemrxiv.org For Pyridine-2,4-dicarboxylic acid, IGM/IGMH analysis would precisely map the regions of intramolecular non-covalent interactions, providing a clear picture of the forces that stabilize its conformational structure.
Computational Predictions of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules. For Pyridine-2,4-dicarboxylic acid and its isomers, DFT calculations have been used to determine various quantum chemical parameters that correlate with their chemical behavior, such as their efficacy as corrosion inhibitors. electrochemsci.orgresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. researchgate.net The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. electrochemsci.org
A comparative study of four pyridine dicarboxylic acid isomers found that 2,3-Pyridine dicarboxylic acid had the smallest energy gap, implying the highest reactivity among the isomers studied. electrochemsci.org The study calculated several quantum chemical descriptors for Pyridine-2,4-dicarboxylic acid, which help in predicting its reactivity. electrochemsci.orgresearchgate.net
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Energy of HOMO | EHOMO | -8.081 | eV |
| Energy of LUMO | ELUMO | -2.889 | eV |
| Energy Gap | ΔE | 5.192 | eV |
| Ionization Potential | I | 8.081 | eV |
| Electron Affinity | A | 2.889 | eV |
| Global Hardness | η | 2.596 | eV |
| Global Softness | σ | 0.385 | eV-1 |
| Electronegativity | χ | 5.485 | eV |
| Fraction of Electrons Transferred | ΔN | 0.292 |
Beyond general reactivity, computational studies can help predict selectivity. Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. acs.orgnih.gov Research has focused on modifying the this compound scaffold to achieve selective inhibition for specific enzymes like Jumonji-C domain-containing protein 5 (JMJD5). acs.org Computational predictions and subsequent synthetic efforts have shown that adding substituents at the C5 position of the pyridine ring can lead to potent and selective JMJD5 inhibitors. acs.org Crystallographic and modeling studies revealed that the C5 substituent orients into the substrate-binding pocket of the enzyme, a finding that explains the observed selectivity and guides the design of future inhibitors. acs.orgnih.gov This demonstrates how computational predictions of molecular interactions can successfully guide the development of molecules with highly selective functions. nih.gov
Catalytic Applications of Pyridine 2,4 Dicarboxylic Acid and Its Derivatives
Pyridine-2,4-dicarboxylic Acid as an Organic Catalyst in Multi-Component Reactions
There is currently no available scientific literature to support the use of Pyridine-2,4-dicarboxylic acid as a standalone organic catalyst in multi-component reactions in the manner specified. Its applications are predominantly as a ligand in metal-based catalysts.
No mechanistic investigations detailing catalytic pathways involving carbocation intermediates for reactions catalyzed by Pyridine-2,4-dicarboxylic acid as an organocatalyst were found in the reviewed literature. Mechanistic studies involving carbocations have been noted in processes where 2,4-PDCA is a product, such as the acid-catalyzed hydrolysis of PET, but not where it acts as the catalyst itself. sciepublish.com
Information regarding the optimization of regioselectivity and yield for multi-component reactions catalyzed by Pyridine-2,4-dicarboxylic acid as an organocatalyst is not present in the available literature. Research has focused on regioselectivity in the context of synthesizing derivatives of this compound itself, for example, in Pd-catalyzed carbonylation and Buchwald-Hartwig amination reactions. nih.govacs.org
Mechanistic Investigations of Catalytic Pathways (e.g., Carbocation Intermediates)
Catalyst Recyclability and Contributions to Green Catalysis
The use of Pyridine-2,4-dicarboxylic acid in the form of heterogeneous MOF catalysts aligns with the principles of green chemistry, particularly concerning catalyst recyclability. MOFs, such as a bifunctional {Pb10K2}–organic framework used for Knoevenagel condensation, can be recovered and reused, demonstrating high stability and recyclability. researchgate.net Although specific recyclability data for a this compound catalyst was not detailed in the search results, the recyclability of related pyridine-dicarboxylate MOFs has been demonstrated. For example, MOFs based on the 2,3-isomer were reused for up to seven cycles with retained catalytic efficiency. acs.org This suggests that MOFs derived from this compound likely offer similar advantages in sustainable catalysis.
Advanced Characterization Techniques in Pyridine 2,4 Dicarboxylic Acid Research
Crystallographic Methods
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. Both single crystal and powder X-ray diffraction have been employed to study pyridine-2,4-dicarboxylic acid and its derivatives.
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular structure and intermolecular interactions of pyridine-2,4-dicarboxylic acid. This technique has been used to characterize the compound itself, as well as its co-crystals and metal complexes. mdpi.comqnl.qa
For instance, the crystal structure of JMJD2A, a histone demethylation protein, has been determined in a complex with pyridine-2,4-dicarboxylic acid, revealing the specific interactions between the inhibitor and the active site. pdbj.org Similarly, the crystal structure of JMJD2B complexed with pyridine-2,4-dicarboxylic acid and a histone H3 peptide has been resolved at 1.87 Å, providing a detailed view of its binding mode. rcsb.org
Furthermore, SC-XRD has been used to characterize novel derivatives of thiazolo-pyridine dicarboxylic acid, a related class of compounds. These studies have revealed that these compounds can crystallize in different space groups, such as monoclinic (P21 and P21/c) and triclinic (P1̅), depending on the co-crystallizing agent. qnl.qaqu.edu.qaresearchgate.net
Table 1: Selected Crystallographic Data for a Thiazolo-Pyridine Dicarboxylic Acid Derivative (Compound 1)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Data derived from studies on related thiazolo-pyridine dicarboxylic acid derivatives. qnl.qaqu.edu.qaresearchgate.net |
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, primarily used to confirm the phase purity of a bulk sample and to identify crystalline materials. In the context of pyridine-2,4-dicarboxylic acid and its coordination polymers, PXRD is crucial for ensuring that the synthesized powder corresponds to the single crystal structure. semanticscholar.org
For example, in the synthesis of metal-organic frameworks (MOFs) involving pyridine (B92270) dicarboxylic acids, PXRD patterns are used to verify the formation of the desired crystalline phase and to assess its stability after modification or guest removal. researchgate.net The comparison of experimental PXRD patterns with those simulated from single-crystal data provides a robust confirmation of the bulk material's identity. semanticscholar.orgcjsc.ac.cn
Spectroscopic Investigations
Spectroscopic techniques probe the interaction of electromagnetic radiation with pyridine-2,4-dicarboxylic acid, providing information about its functional groups, electronic structure, and vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of pyridine-2,4-dicarboxylic acid exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. mdpi.comqnl.qaavantorsciences.com
The presence of carboxylic acid groups is confirmed by a broad O-H stretching band, typically in the region of 3500 cm⁻¹, and strong C=O stretching vibrations. rsc.org The deprotonation of the carboxylic acid groups in metal complexes is evidenced by the disappearance of the bands associated with -COOH and the appearance of strong asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups, usually in the 1670–1270 cm⁻¹ range. rsc.org
FT-IR spectroscopy has been used to characterize pyridine-2,4-dicarboxylic acid hydrate (B1144303) and to confirm the presence of water of hydration. avantorsciences.com It is also routinely used to verify the incorporation of the ligand in coordination polymers and to study the changes in its vibrational modes upon coordination to a metal center. rsc.orgmdpi.com
Table 2: Key FT-IR Vibrational Bands for Pyridine-2,4-dicarboxylic Acid and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=O (Coordinated Carboxylate) | Asymmetric Stretching | 1670 - 1566 |
| C=O (Coordinated Carboxylate) | Symmetric Stretching | 1422 - 1270 |
| Pyridine Ring | C=C, C=N Stretching | ~1600 - 1400 |
| Data compiled from various studies on pyridine dicarboxylic acids and their complexes. rsc.orgresearchgate.net |
UV-Vis Spectroscopy for Electronic Transitions (if applicable)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine-2,4-dicarboxylic acid and its derivatives, this technique can be used to study the π-π* and n-π* transitions of the pyridine ring and the carboxyl groups.
Studies on the interaction of neodymium(III) with pyridine-2,4-dicarboxylic acid N-oxide have utilized UV-Vis spectroscopy to evaluate the formation constants of the resulting complexes. nih.gov The changes in the absorption spectra upon complexation allow for the determination of the stoichiometry and stability of the species formed in solution. nih.gov Additionally, UV-Vis spectroscopy has been employed to investigate the response of chromogenic amides derived from pyridine-2,6-dicarboxylic acid to various anions, demonstrating its utility in sensing applications. tandfonline.com
Raman Spectroscopy for Vibrational Modes (if applicable)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of pyridine-2,4-dicarboxylic acid has been recorded and analyzed to provide a comprehensive understanding of its vibrational modes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and FT-IR data to achieve unambiguous vibrational assignments. researchgate.net These studies provide detailed information on the fundamental vibrations of the molecule. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of pyridine-2,4-dicarboxylic acid. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR spectra of pyridine-2,4-dicarboxylic acid typically display signals corresponding to the three protons on the pyridine ring. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the two carboxylic acid groups.
¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. nih.gov The spectrum will show distinct signals for the five carbon atoms of the pyridine ring and the two carboxyl carbons. The chemical shifts of the ring carbons are indicative of their position relative to the nitrogen atom and the carboxyl substituents.
Interactive Table 1: Representative NMR Data for Pyridine-2,4-dicarboxylic Acid
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 8.5 - 9.0 | d | H-6 |
| ¹H | 8.0 - 8.4 | dd | H-5 |
| ¹H | 7.8 - 8.2 | d | H-3 |
| ¹³C | 165 - 175 | s | C=O (Carboxyl) |
| ¹³C | 148 - 155 | s | C-2, C-6 |
| ¹³C | 138 - 145 | s | C-4 |
| ¹³C | 125 - 135 | s | C-3, C-5 |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. Data compiled from publicly available spectral databases. chemicalbook.comnih.gov
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the stability and decomposition behavior of pyridine-2,4-dicarboxylic acid under heat.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For pyridine-2,4-dicarboxylic acid, TGA reveals the temperatures at which the compound begins to decompose. Studies on related pyridine-dicarboxylic acid isomers have shown that their thermal stability is a key factor for their use as monomers in polyester (B1180765) synthesis. wur.nl For instance, the decomposition temperature of pyridine-dicarboxylic acid isomers can influence the conditions required for polycondensation reactions. wur.nl The anhydrous form of pyridine-2,4-dicarboxylic acid typically melts with decomposition in the range of 243–246 °C. avantorsciences.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions such as melting and glass transitions. For polymers derived from pyridine-2,4-dicarboxylic acid, like poly(1,4-butylene 2,4-pyridinedicarboxylate) (2,4-PBAP), DSC has been used to determine its glass transition temperature (Tg). wur.nlgoogle.com
Interactive Table 2: Thermal Properties of Pyridine-2,4-dicarboxylic Acid and a Derived Polymer
| Material | Technique | Observation | Temperature (°C) | Reference |
| Pyridine-2,4-dicarboxylic acid | Melting Point | Melts with decomposition | 243–246 | avantorsciences.com |
| Poly(1,4-butylene 2,4-pyridinedicarboxylate) (2,4-PBAP) | DSC | Glass Transition (Tg) | 31.7 | wur.nl |
Research on coordination polymers constructed from pyridine-dicarboxylic acids also extensively utilizes TGA to understand their thermal stability. mdpi.comacs.org For example, the TGA of a cobalt(II) coordination polymer with a pyridine-3,4-dicarboxylic acid ligand showed that the framework started to decompose at 338 °C. mdpi.com
Microscopy and Surface Analysis
Microscopy techniques are employed to investigate the morphology and surface characteristics of materials containing pyridine-2,4-dicarboxylic acid, particularly in the context of coordination polymers and other materials.
Scanning Electron Microscopy (SEM) is frequently used to visualize the crystal habit and surface morphology of these materials. rsc.org For instance, SEM has been used to study the morphology of copolyesteramide/PVC blend nanofibers containing pyridine dicarboxylic acid derivatives. ijaers.com In the study of porous lanthanide metal-organic frameworks using pyridine-2,4-dicarboxylic acid as a linker, SEM was used to observe the crystal morphology. acs.org Similarly, SEM has been used to characterize nano-ZnO particles prepared by the thermal decomposition of a zinc pyridine-2,6-dicarboxylate (B1240393) complex.
Emerging Applications and Research Frontiers for Pyridine 2,4 Dicarboxylic Acid
Building Blocks for Advanced Materials Science
The rigid and functional nature of pyridine-2,4-dicarboxylic acid makes it an attractive component for the development of novel materials with tailored properties.
Development of Bio-based Polymers and Sustainable Plastics
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is emerging as a promising bio-based monomer for the synthesis of sustainable polymers and plastics, offering a potential alternative to petroleum-derived chemicals like terephthalic acid. pnas.orgsciepublish.com Researchers are exploring its use in creating polyesters with properties comparable or even superior to traditional plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET). pnas.orgkaist.ac.kr
The production of this compound from renewable resources is a key area of research. researchgate.netukri.org Metabolic engineering of microorganisms like Corynebacterium glutamicum and Pseudomonas putida has enabled the production of this compound from glucose and lignin-derived aromatic compounds. pnas.orgkaist.ac.krnih.govazocleantech.com For instance, engineered P. putida strains have been shown to convert lignin (B12514952) derivatives into this compound. nih.gov A recent study demonstrated the production of 0.49 g/L of this compound using metabolically engineered Corynebacterium glutamicum. kaist.ac.krazocleantech.com Another innovative approach involves a chemo-microbial process to upcycle waste PET into this compound, achieving a high conversion efficiency. sciepublish.com
The resulting this compound can be polymerized with various diols to create a range of bio-based polyesters. pnas.org These efforts are part of a broader push to establish a circular economy for plastics by utilizing waste streams and bio-based feedstocks. researchgate.net
Table 1: Microbial Production of Pyridine-2,4-dicarboxylic Acid (this compound)
| Microorganism | Feedstock | Production Titer | Reference |
| Corynebacterium glutamicum | Glucose | 0.49 g/L | kaist.ac.krazocleantech.com |
| Pseudomonas putida KT2440 | Lignin-derived monoaromatics | Not specified | nih.gov |
| Rhodococcus jostii RHA1 | Wheat straw lignocellulose | 80-125 mg/L | sciepublish.comresearchgate.net |
| Engineered Rhodococcus jostii RHA1 | Wheat straw lignocellulose | 200-287 mg/L | researchgate.net |
| Engineered Rhodococcus jostii RHA1 | Soda lignin | 240 mg/L | researchgate.net |
Synthesis of Functional Molecules and Chemical Probes
Pyridine-2,4-dicarboxylic acid serves as a versatile building block for the synthesis of a variety of functional molecules and chemical probes. nii.ac.jpoist.jp Its derivatives are utilized as ligands for metals and as components in the creation of biofunctional molecules. nii.ac.jp The synthesis of C-3 substituted derivatives of pyridine-2,4-dicarboxylic acid has been reported for use in structure-activity relationship studies, particularly for inhibiting specific enzymes. nih.gov These synthetic methods often aim to be concise and efficient, sometimes employing one-pot reactions under mild conditions to generate a diverse range of derivatives. nii.ac.jpoist.jp
Design of Self-Assembled Structures for Targeted Functions
The ability of pyridine-2,4-dicarboxylic acid to coordinate with metal ions makes it a valuable component in the design of self-assembled structures, such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net These materials can exhibit a range of network topologies, from one-dimensional chains to complex three-dimensional frameworks. researchgate.net
For example, the reaction of this compound with zinc(II) has been shown to produce polymorphic coordination polymers with different dimensionalities and properties. rsc.orgrsc.org One polymorph features a two-dimensional layered structure, while another forms a three-dimensional network. rsc.orgrsc.org The specific structure obtained can be influenced by reaction conditions. These self-assembled structures have potential applications in areas such as luminescence and magnetism. rsc.org The pyridine-2,4-dicarboxylate ligand is a versatile building block for creating functional coordination polymers with varied and interesting properties. researchgate.net
Elucidation of Molecular Interactions in Biological Systems
Pyridine-2,4-dicarboxylic acid's structural similarity to key biological molecules allows it to act as an inhibitor for certain classes of enzymes, making it a valuable tool for studying their function and mechanism.
Inhibition Mechanisms of 2-Oxoglutarate Dependent Dioxygenases (2-ODDs)
Pyridine-2,4-dicarboxylic acid is a well-established inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases (2-ODDs). frontiersin.orgnih.gov It acts as a structural analog of 2-OG, the co-substrate for these enzymes. frontiersin.orgcaymanchem.com The inhibitory action stems from its ability to chelate the active site iron(II) atom, which is essential for catalysis. nih.gov The pyridine (B92270) nitrogen and the 2-carboxylate group of this compound coordinate to the iron center, effectively blocking the binding of the natural co-substrate, 2-OG. nih.gov This competitive inhibition has been observed across a broad spectrum of 2-ODDs. nih.govrsc.org For example, this compound inhibits prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. caymanchem.commedchemexpress.com It has also been shown to inhibit hyoscyamine (B1674123) 6β-hydroxylase. Due to its broad-spectrum activity, this compound is often used as a tool to investigate the physiological roles of 2-ODDs in various biological processes, such as plant growth and development. frontiersin.orgnih.gov
Table 2: Inhibition of 2-Oxoglutarate Dependent Dioxygenases by Pyridine-2,4-dicarboxylic acid (this compound)
| Enzyme | Organism/System | IC₅₀ Value | Reference |
| Aspartate/asparagine-β-hydroxylase (AspH) | Human | ~0.03 µM | rsc.org |
| Prolyl hydroxylase 1 | Not specified | 1.5 µM | caymanchem.com |
Interaction with Histone Lysine (B10760008) Demethylases
Pyridine-2,4-dicarboxylic acid is a broad-spectrum inhibitor of the Jumonji C (JmjC) domain-containing family of histone lysine demethylases (KDMs), which are a subset of 2-ODDs. nih.govmedchemexpress.comoncotarget.com It functions as a competitive inhibitor with respect to 2-oxoglutarate. acs.org The inhibitory mechanism involves the chelation of the active site iron via its pyridyl nitrogen and 2-carboxylate group. nih.gov
While this compound itself is not specific and inhibits a wide range of KDMs, it serves as a valuable scaffold for the development of more selective inhibitors. nih.govoncotarget.com For instance, substitution at the C-3 or C-5 position of the pyridine ring has been explored to achieve selectivity for specific KDM subfamilies, such as KDM4 and JMJD5. nih.govacs.orgresearchgate.net Studies have shown that 5-aminoalkyl-substituted this compound derivatives are potent inhibitors of JMJD5, with the C5 substituent orienting into the substrate-binding pocket. acs.org Similarly, 3-substituted derivatives have been identified as inhibitors of JMJD2E with some selectivity over other 2-ODDs like prolyl-hydroxylase domain isoform 2 (PHD2). researchgate.net These findings highlight the potential of using this compound as a starting point for designing specific chemical probes to study the biological functions of individual histone demethylases. nih.govacs.org
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and Modulation of Gene Expression Pathways
Pyridine-2,4-dicarboxylic acid (PDCA) and its derivatives are recognized for their role as inhibitors of prolyl hydroxylase domain (PHD) enzymes. nih.gov This inhibition leads to the stabilization of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), a critical transcription factor that governs cellular responses to low oxygen conditions (hypoxia). nih.govscbt.com Under normal oxygen levels, HIF-1α is hydroxylated by PHDs, which marks it for degradation. core.ac.uk By inhibiting PHDs, PDCA and its analogs prevent this degradation, allowing HIF-1α to accumulate and activate the transcription of a wide array of genes involved in processes such as angiogenesis (the formation of new blood vessels), glycolysis, and erythropoiesis. scbt.comcore.ac.uk
Research has demonstrated that PDCA can effectively stabilize HIF-1α in various cell types. For instance, studies have shown that PDCA promotes the stabilization of HIF-1α in a dose-dependent manner in reporter cells. nih.gov This stabilization, in turn, leads to increased expression of HIF-1α target genes. nih.gov A combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol, for example, was found to synergistically stabilize HIF-1α protein and enhance the expression of its target genes in cultured keratinocytes. nih.govresearchgate.net
The ability of PDCA to modulate HIF-1α has significant implications for therapeutic applications. The promotion of vascularization through HIF-1α stabilization is a key area of investigation. In one study, PDCA was conjugated to a gelatin sponge, and fibroblasts cultured on this scaffold showed increased secretion of vascular endothelial growth factor (VEGF), a potent angiogenic factor. nih.gov When these scaffolds were implanted, they promoted significant vascular ingrowth in a dose-dependent manner. nih.gov This highlights the potential of incorporating PDCA into biomaterials to enhance tissue regeneration. nih.gov
Furthermore, the transport of PDCA into cells, which is necessary for its HIF-1α stabilizing activity, has been studied. Research indicates that organic anion transporters (OATs), specifically OAT1, are involved in the uptake of PDCA into proximal tubule cells of the kidney. core.ac.uk
Enzyme Protection and Activity Modulation (e.g., against heat inactivation, metalloenzymes)
Pyridine-2,4-dicarboxylic acid's ability to chelate metal ions and act as a structural mimic of 2-oxoglutarate (2-OG) underpins its capacity to modulate the activity of various enzymes, particularly metalloenzymes and 2-OG dependent dioxygenases. caymanchem.com This modulation can manifest as either inhibition or, in some contexts, protection against inactivation.
One of the key mechanisms of PDCA's action is its inhibition of 2-oxoglutarate-dependent dioxygenases, which include prolyl hydroxylases, collagen hydroxylases, and lysyl hydroxylases. caymanchem.com By blocking the activity of these enzymes, PDCA can influence processes like collagen synthesis. caymanchem.com For example, it has been shown to inhibit prolyl-4-hydroxylase 1 (P4H1) with an IC50 of 1.5 µM. caymanchem.comfishersci.se This inhibitory action has been observed to suppress ethylene (B1197577) production in plants and delay senescence in cut flowers. frontiersin.org
Beyond inhibition, the interaction of pyridine dicarboxylates with metal ions can also offer protection. While PDCA itself was not found to be effective, a related compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid), has been shown to inhibit iron-mediated lipid peroxidation and protect enzymes like AMP deaminase from metal-catalyzed oxidation. researchgate.net This protective effect is attributed to its ability to enhance the autooxidation of ferrous ions, a pro-oxidant. researchgate.net The unique chelating properties of dipicolinic acid, due to the ortho positioning of its carboxylic acid groups, are crucial for this antioxidant activity, a feature not shared by other isomers like lutidinic acid (pyridine-2,4-dicarboxylic acid). researchgate.net
PDCA can also inhibit zinc-dependent enzymes, such as metallo-β-lactamases. caymanchem.com Its ability to interact with the active sites of these enzymes makes it a tool for studying their function and a potential starting point for the design of specific inhibitors.
Structure-Activity Relationship (SAR) Studies of Bioactive Pyridine-2,4-dicarboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyridine-2,4-dicarboxylic acid (PDCA) derivatives influences their biological activity, guiding the design of more potent and selective inhibitors for various enzymes.
Research into the inhibition of Jumonji domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG) oxygenase, has provided significant SAR insights. While PDCA itself is a broad-spectrum inhibitor, substitutions on the pyridine ring can dramatically alter its potency and selectivity. acs.orgnih.gov For instance, initial studies revealed that 3-aminoaryl-substituted PDCA derivatives were generally poor inhibitors of JMJD5. acs.orgnih.gov However, the introduction of 5-aminoalkyl substituents led to potent JMJD5 inhibitors. acs.org Crystallographic analysis showed that the C5 substituent orients into the substrate-binding pocket of JMJD5, suggesting an induced-fit binding mechanism. acs.orgnih.gov The length and nature of this C5 substituent are critical; for example, a derivative with a sterically bulkier ethyl group at the benzylic position showed reduced potency compared to one with a methyl group. acs.org
The position of the carboxylic acid groups is also fundamental to the activity of PDCA derivatives. The C2 carboxylate is essential for JMJD5 inhibition, as it chelates the active site metal ion and interacts with key amino acid residues. A derivative lacking the C2 carboxylate showed no inhibitory activity. nih.gov
In the context of other 2-oxoglutarate dependent oxygenases, such as aspartate/asparagine-β-hydroxylase (AspH) and KDM4 histone demethylases, SAR studies have also been informative. Fluorinated derivatives of PDCA have been synthesized and shown to be potent inhibitors. nih.gov Interestingly, substituents at the C5 position of the PDCA scaffold can increase selectivity for AspH over KDM4 inhibition. nih.gov Conversely, C3-substituted PDCA derivatives have been explored for their potential to selectively inhibit KDM4E. researchgate.net
The ease of substitution at various positions on the pyridine ring allows for fine-tuning of properties like binding affinity, selectivity, and pharmacokinetic parameters. nih.gov These SAR studies provide a roadmap for developing PDCA-based compounds with tailored biological activities.
Future Directions and Interdisciplinary Research Opportunities
Rational Design of Novel Pyridine-2,4-dicarboxylic Acid Derivatives
The versatility of the pyridine-2,4-dicarboxylic acid scaffold presents significant opportunities for the rational design of novel derivatives with enhanced and specific biological activities. Future research will likely focus on leveraging computational modeling and structural biology to design compounds with improved potency and selectivity for specific enzyme targets. nih.gov
Building on existing SAR data, medicinal chemists can explore a wider range of substitutions at various positions of the pyridine ring. For example, creating libraries of derivatives with diverse functional groups at the C3, C5, and C6 positions could lead to the discovery of highly selective inhibitors for different 2-oxoglutarate dependent oxygenases or other metalloenzymes. acs.orgnih.govresearchgate.net The development of new synthetic methodologies, such as microwave-assisted palladium-catalyzed cross-coupling reactions, will be instrumental in accessing these novel chemical entities. researchgate.net
Furthermore, the concept of "metal-binding isosteres" can be applied to design PDCA analogs where the carboxylic acid groups are replaced by other metal-binding pharmacophores. nih.gov This approach could modulate key parameters like acidity, geometry, and lipophilicity, potentially leading to derivatives with improved drug-like properties. nih.gov The synthesis of bis-heterocyclic compounds, where two active structures are incorporated into the same molecule, is another promising avenue that may augment biological activities. researchgate.net
Exploration of New Catalytic Systems and Reaction Environments
The synthesis of pyridine-2,4-dicarboxylic acid and its derivatives is an active area of research, with a growing emphasis on developing more efficient, selective, and sustainable catalytic systems. Future explorations will likely focus on both chemical and biological catalysis.
In chemical synthesis, there is potential for the development of novel catalysts for reactions such as the direct carboxylation of pyridine derivatives using carbon dioxide. researchgate.net Electrochemical methods are also emerging as a way to tune the selectivity of carboxylation reactions. wur.nl The design of new oxidants and the use of "green chemistry" technologies can lead to higher purity products with improved yields. researchgate.net Pyridine-2-carboxylic acid itself has been shown to act as an efficient catalyst in multi-component reactions for the synthesis of complex heterocyclic compounds. rsc.org
From a biocatalytic perspective, metabolic engineering of microorganisms offers a sustainable route for the production of PDCA from renewable feedstocks like glucose or lignin derivatives. pnas.orgiums.orgsciepublish.com Future research will involve optimizing these microbial cell factories by modulating the expression of key enzymes in the biosynthetic pathways. pnas.orgiums.org Tandem chemo-microbial processes, which integrate chemical depolymerization of waste plastics like PET with whole-cell bioconversion, represent an innovative approach for upcycling waste into valuable chemicals like this compound. sciepublish.com Enzymatic catalysis is also being explored for the synthesis of polyesters derived from PDCA, offering a mild and environmentally friendly alternative to traditional polymerization methods. researchgate.netnih.gov
Advanced Materials Development from Pyridine-2,4-dicarboxylic Acid Coordination Chemistry
The unique coordination properties of pyridine-2,4-dicarboxylic acid, with its nitrogen atom and two carboxylate groups, make it an excellent building block for the construction of advanced materials with diverse functionalities. Its ability to act as a versatile ligand for metal ions has led to the synthesis of a variety of coordination polymers, including metal-organic frameworks (MOFs). researchgate.net
Future research in this area will focus on the design and synthesis of new coordination polymers with tailored network topologies (one-, two-, and three-dimensional). researchgate.netresearchgate.net By carefully selecting the metal ions and reaction conditions (e.g., pH, temperature, solvent), it is possible to control the structure and properties of the resulting materials. researchgate.net For instance, hydrothermal synthesis has been used to create porous, three-dimensional materials with interesting magnetic properties. researchgate.net
The development of advanced materials from PDCA coordination chemistry has potential applications in various fields. These materials can be used for gas storage and separation, catalysis, and as functional components in electronic and optical devices. atamanchemicals.com The incorporation of PDCA into polyesters is another promising area, with the potential to create bio-based plastics with enhanced thermal and mechanical properties. researchgate.netwur.nlnih.gov The exploration of PDCA isomers and their derivatives as ligands will continue to expand the library of functional coordination materials. atamanchemicals.comuzh.ch
Integrated Computational and Experimental Approaches for Deeper Understanding
The comprehensive characterization of Pyridine-2,4-dicarboxylic acid, also known as Lutidinic acid, is significantly enhanced by the integration of computational modeling with experimental techniques. This synergistic approach provides a deeper understanding of the molecule's structural, electronic, and reactive properties, which is difficult to achieve using either method in isolation. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool, while experimental methods such as spectroscopy and X-ray crystallography provide tangible data for validation and interpretation.
Research efforts have demonstrated that combining DFT calculations with experimental results is crucial for analyzing molecular associations, interpreting spectroscopic data, and predicting the behavior of Pyridine-2,4-dicarboxylic acid in various chemical environments. researchgate.netmdpi.com This integrated strategy allows for the elucidation of complex phenomena, from intermolecular interactions in co-crystals to the mechanisms of metal complexation. mdpi.comtandfonline.com
Computational Analysis of Molecular Properties
DFT has become a standard method for investigating the properties of pyridine dicarboxylic acid isomers. electrochemsci.orgresearchgate.net These theoretical calculations provide valuable insights into the molecule's optimized geometry and electronic structure. Key quantum chemical parameters are calculated to predict the molecule's reactivity and potential applications, such as in corrosion inhibition. electrochemsci.orgresearchgate.net
For instance, studies have used the B3LYP method with a 6-311G (d, p) basis set to determine the relationship between molecular structure and reactivity. electrochemsci.org The calculated dihedral angles indicate that while the molecule is largely planar, the hydrogen atoms of the carboxylic groups may be out of plane. electrochemsci.org The analysis of parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) helps in understanding the electron-donating and accepting capabilities of the molecule. electrochemsci.orgresearchgate.net
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| Ionization Potential (I) | 8.639 | The energy required to remove an electron. |
| Electron Affinity (A) | 2.843 | The energy released when an electron is added. |
| Energy Gap (ΔE) | 5.796 | Difference between LUMO and HOMO energies, indicating chemical reactivity. |
| Electronegativity (χ) | 5.741 | The ability of an atom to attract bonding electrons. |
| Global Hardness (η) | 2.898 | Resistance to change in electron distribution. |
| Softness (σ) | 0.345 | The reciprocal of global hardness, indicating reactivity. |
Synergy with Spectroscopic and Crystallographic Data
The fusion of computational and experimental data is particularly evident in the analysis of spectroscopic and crystallographic findings. Theoretical calculations are instrumental in interpreting and assigning experimental spectra, including Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.net For the related Pyridine-2,6-dicarboxylic acid, DFT calculations have been used to compute vibrational frequencies, which are then compared with experimental FT-IR and Raman spectra to confirm structural assignments and molecular vibrations. researchgate.net Similarly, DFT methods have been crucial in interpreting the spectroscopic data of metal complexes involving pyridine dicarboxylates, helping to understand the coordination environment of the metal ion. acs.org
In the solid state, this integrated approach is vital for understanding supramolecular assemblies. Experimental techniques like single-crystal X-ray diffraction provide precise atomic coordinates, while computational tools are used to analyze the noncovalent interactions that govern the crystal packing. researchgate.netmdpi.com For co-crystals involving pyridine derivatives and dicarboxylic acids, computational analyses using Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plots help to visualize and quantify hydrogen bonds and π-stacking interactions that stabilize the crystal lattice. researchgate.netmdpi.comrsc.org
Modeling of Intermolecular Interactions and Complexation
The combination of experimental synthesis and theoretical modeling provides profound insights into the formation of multicomponent compounds like co-crystals and coordination polymers. mdpi.com DFT calculations can unravel the energetic features of various intermolecular contacts, revealing the crucial roles of specific hydrogen-bonding synthons and π-stacking interactions in the formation of the final structure. researchgate.netmdpi.com
Furthermore, this integrated methodology is applied to understand and predict the behavior of pyridine dicarboxylic acids in complex systems, such as in the separation of metal ions. In studies on the separation of lanthanides and actinides using ligands derived from Pyridine-2,6-dicarboxylic acid, DFT modeling has been employed to calculate the geometries and binding energies of the resulting metal complexes. tandfonline.com These theoretical results are then compared with experimental extraction data, allowing researchers to build models that describe the extraction mechanism and predict which ligand structures will offer the highest selectivity. tandfonline.com This demonstrates the power of combining computational prediction with experimental validation to guide the design of new molecules for specific, advanced applications.
Q & A
Q. What are the key physicochemical properties of pyridine-2,4-dicarboxylic acid relevant to experimental design?
- pKa values and speciation : Pyridine-2,4-dicarboxylic acid undergoes sequential deprotonation with pKa values of <0.5 (first carboxyl group), 1.27 (pyridinium ion), and 9.78 (second carboxyl group). These values dictate its ionic state under varying pH conditions, influencing solubility, reactivity, and coordination behavior in aqueous solutions .
- Structural forms : At low pH, it exists as a zwitterionic species (PyH⁺), transitioning to mono- and dianionic forms (PyCOO⁻ and PyCOO²⁻) at higher pH. This pH-dependent speciation is critical for designing ligand-metal complexes or buffer systems .
Q. What synthetic routes are available for pyridine-2,4-dicarboxylic acid, and how can yields be optimized?
- Oxidation of substituted pyridines : Common methods include the oxidation of 2,4-dimethylpyridine or 4-ethyl-2-methylpyridine using strong oxidants (e.g., KMnO₄ or HNO₃). Reported yields are ~50%, with optimization achievable via controlled temperature (80–100°C) and stoichiometric excess of oxidizing agents .
- Alternative pathways : Electrochemical oxidation or enzymatic catalysis may offer greener alternatives but require further validation for scalability .
Advanced Research Questions
Q. How does pyridine-2,4-dicarboxylic acid act as an enzyme inhibitor, and what methodologies are used to characterize its inhibitory effects?
- Mechanistic insights : It competitively inhibits enzymes like LigI (amidohydrolase) with a Kᵢ of 75 ± 2 µM, likely through carboxylate coordination to active-site metal ions (e.g., Mn²⁺ or Fe²⁺). Structural analogs (e.g., 5-substituted derivatives) show enhanced selectivity for targets like JMJD5, a lysyl hydroxylase .
- Methodologies :
- Enzyme kinetics : Measure substrate depletion rates via UV-Vis spectroscopy or LC-MS under varying inhibitor concentrations .
- Crystallography : Co-crystal structures (e.g., with JMJD5) reveal binding modes and hydrogen-bonding interactions critical for inhibitor design .
Q. What role does pyridine-2,4-dicarboxylic acid play in coordination chemistry and metal-organic framework (MOF) synthesis?
- Ligand versatility : Its two carboxylate groups and pyridyl nitrogen enable diverse coordination modes (e.g., monodentate, chelating, or bridging). For example, cerium(III)-based MOFs exhibit 1D, 2D, or 3D architectures depending on solvent polarity and temperature .
- Synthetic protocols :
- Solvent tuning : Use ethanol/water mixtures to stabilize intermediate coordination polymers.
- pH control : Adjust pH to favor specific carboxylate deprotonation states, influencing metal-ligand stoichiometry .
Q. How can structural contradictions in crystallographic data be resolved when studying pyridine-2,4-dicarboxylic acid complexes?
- Data refinement tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, hydrogen-bonding networks in pyridine-2,4-dicarboxylic acid-serine cocrystals were resolved using SHELX restraints on N–H and O–H distances .
- Validation metrics : Cross-check residual electron density maps and R factors to confirm the absence of disorder or missed symmetry .
Q. What are the challenges in using pyridine-2,4-dicarboxylic acid as a ligand for transition-metal nanoparticles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
